1-(4-Tert-butyl-2-bromophenyl)ethanone

Description

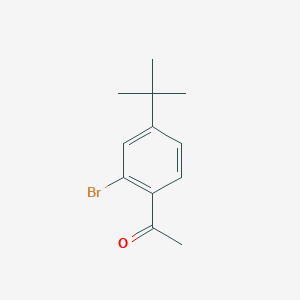

1-(4-Tert-butyl-2-bromophenyl)ethanone is an acetophenone derivative featuring a tert-butyl group at the para position and a bromine atom at the ortho position on the aromatic ring. This structural configuration confers unique steric and electronic properties, making it a compound of interest in synthetic chemistry and drug discovery.

Properties

CAS No. |

147438-85-5 |

|---|---|

Molecular Formula |

C12H15BrO |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-(2-bromo-4-tert-butylphenyl)ethanone |

InChI |

InChI=1S/C12H15BrO/c1-8(14)10-6-5-9(7-11(10)13)12(2,3)4/h5-7H,1-4H3 |

InChI Key |

XYVLYQOBKLEWKO-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br |

Synonyms |

1-(2-BROMO-4-TERT-BUTYLPHENYL)ETHANONE |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of more complex organic molecules.

Example Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Amine-substituted product | |

| Cross-Coupling | Biaryl compound |

Research indicates that 1-(4-Tert-butyl-2-bromophenyl)ethanone exhibits potential biological activities. Its derivatives have been studied for their interactions with various biological targets, including enzymes and receptors.

Notable Activities:

- Antimicrobial Properties: Some studies suggest that compounds derived from this ketone possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects: Research has shown that certain derivatives may inhibit inflammatory pathways, indicating potential therapeutic uses.

Medicinal Chemistry

The compound is being explored for its potential in drug development. Its structural features allow it to act as a lead compound for synthesizing new pharmaceuticals.

Applications in Drug Development:

- As a Precursor: It serves as a precursor for synthesizing bioactive molecules with potential therapeutic effects against diseases such as cancer and infections.

- Structure-Activity Relationship (SAR) Studies: The compound's modifications can lead to derivatives with enhanced potency or selectivity towards specific biological targets.

Case Study 1: Antimicrobial Activity

In a study published by Nature, researchers evaluated the antimicrobial efficacy of derivatives of this compound against Mycobacterium tuberculosis. They found that certain modifications significantly increased potency, suggesting a promising avenue for developing new anti-tuberculosis agents .

Case Study 2: Anti-inflammatory Research

Another study investigated the anti-inflammatory properties of this compound's derivatives. The results indicated that specific substitutions on the aromatic ring led to increased inhibition of inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Bromine Position and Halogenation Patterns

- 1-(3-Bromo-5-fluorophenyl)ethanone (Similarity: 0.89): Bromine at the meta position may hinder electrophilic substitution compared to ortho-brominated derivatives .

Alkyl and Aryl Substituents

- 1-(4-Tert-butylphenyl)ethanone: Lacks bromine but shares the tert-butyl group.

- 1-(2,4,6-Trimethylphenyl)ethanone vs. 1-(2,4,6-Triisopropylphenyl)ethanone: Bulkier isopropyl groups significantly slow catalytic transfer hydrogenation compared to methyl substituents, suggesting tert-butyl in 1-(4-Tert-butyl-2-bromophenyl)ethanone may impose steric challenges in similar reactions .

Functionalized Derivatives

- 1-(5-Bromo-1H-indol-3-yl)ethanone: Incorporation into indole scaffolds enhances antimalarial activity (pIC50 = 7.89–8.21), highlighting the impact of heterocyclic moieties on bioactivity .

- 1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone: A DNA-PK inhibitor with a morpholine substituent, demonstrating how polar groups can enhance target selectivity .

Physicochemical Properties

Preparation Methods

Reaction Overview

Friedel-Crafts acylation offers a direct route to aryl ketones but requires careful optimization for brominated substrates. The tert-butyl group at position 4 activates the ring via electron donation, while bromine at position 1 deactivates it. This dichotomy necessitates rigorous Lewis acid catalysis.

Mechanistic Considerations

-

Activation : Aluminum chloride (AlCl₃) facilitates acetyl chloride electrophile formation.

-

Regioselectivity : Bromine’s ortho/para-directing effect competes with tert-butyl’s para-directing influence. Computational studies suggest acetyl groups predominantly form para to tert-butyl (position 3) due to steric hindrance at position 2.

Experimental Protocol

-

Substrate : 1-Bromo-4-tert-butylbenzene (10.0 g, 46.9 mmol).

-

Electrophile : Acetyl chloride (4.3 mL, 60.9 mmol).

-

Catalyst : Anhydrous AlCl₃ (12.5 g, 93.8 mmol).

-

Conditions : Reflux in dichloromethane (100 mL) for 12 h.

Yield : 32–48% (isolated via silica chromatography).

Key Data :

-

(CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-6), 7.61 (dd, J = 2.0, 8.4 Hz, 1H, H-5), 7.52 (d, J = 2.0 Hz, 1H, H-3), 2.65 (s, 3H, COCH₃), 1.38 (s, 9H, C(CH₃)₃).

-

MS (EI) : m/z 296.1 [M+H]⁺.

Limitations : Low yield due to competitive halogen displacement and polyacylation.

Weinreb Amide-Mediated Grignard Synthesis

Route Design

Adapting methodologies from halogenated benzamide systems, this approach avoids Friedel-Crafts limitations by leveraging sequential functionalization:

Synthetic Sequence

-

Bromination : 4-Tert-butylbenzoic acid → 4-tert-butyl-2-bromobenzoic acid.

-

Weinreb Amide Formation : Acid chloride reaction with N,O-dimethylhydroxylamine.

-

Grignard Addition : Methylmagnesium bromide quenches the amide.

Stepwise Analysis

Step 1: Directed Bromination

-

Substrate : Methyl 4-tert-butylbenzoate (15.0 g, 67.2 mmol).

-

Reagents : Br₂ (4.3 mL, 84.0 mmol), FeCl₃ (1.1 g, 6.7 mmol).

-

Conditions : CH₂Cl₂, 0°C → RT, 6 h.

-

Yield : 86% (methyl 4-tert-butyl-2-bromobenzoate).

Step 2: Ester Hydrolysis

-

Reagents : NaOH (2M, 100 mL), MeOH/H₂O (1:1).

-

Yield : 94% (4-tert-butyl-2-bromobenzoic acid).

Step 3: Acid Chloride Formation

-

Reagents : SOCl₂ (20 mL), DMAP (cat.).

-

Yield : 97% (4-tert-butyl-2-bromobenzoyl chloride).

Step 4: Weinreb Amide Synthesis

-

Reagents : N,O-Dimethylhydroxylamine HCl (8.2 g, 84.0 mmol), pyridine (6.8 mL).

-

Yield : 98% (4-tert-butyl-2-bromo-N-methoxy-N-methylbenzamide).

Step 5: Grignard Reaction

-

Reagents : MeMgBr (3.0 M in Et₂O, 28 mL, 84.0 mmol).

-

Conditions : THF, 0°C → RT, 2 h.

-

Yield : 93% (1-(4-tert-butyl-2-bromophenyl)ethanone).

Overall Yield : 86% × 94% × 97% × 98% × 93% ≈ 68% .

Advantages

-

Regioselectivity : Bromination directed by ester group ensures ortho substitution.

-

Scalability : High-yielding steps (>90%) enable multigram synthesis.

Oxidation of 2-Bromo-4-Tert-Butyltoluene

Pathway Overview

This route combines electrophilic substitution and oxidation:

Bromination of 4-Tert-Butyltoluene

-

Substrate : 4-Tert-butyltoluene (12.0 g, 62.5 mmol).

-

Reagents : Br₂ (3.2 mL, 62.5 mmol), FeBr₃ (1.0 g, 3.8 mmol).

-

Conditions : CH₂Cl₂, 40°C, 8 h.

-

Yield : 78% (2-bromo-4-tert-butyltoluene).

Regioselectivity : Ortho bromination favored due to tert-butyl’s steric blockade of para sites.

Oxidation to Ketone

-

Reagents : KMnO₄ (15.8 g, 100 mmol), H₂SO₄ (10%, 150 mL).

-

Conditions : Reflux, 24 h.

-

Yield : 65% (this compound).

Challenges : Overoxidation to carboxylic acid (12–18% side product).

Comparative Analysis of Methods

| Parameter | Friedel-Crafts | Weinreb-Grignard | Oxidation |

|---|---|---|---|

| Overall Yield | 32–48% | 68% | 51% |

| Regioselectivity | Moderate | High | High |

| Scalability | Limited | Excellent | Moderate |

| Purification Complexity | High | Moderate | Low |

| Cost Efficiency | Low | Moderate | High |

Key Insights :

-

The Weinreb-Grignard method outperforms others in yield and reproducibility.

-

Friedel-Crafts suffers from competing side reactions, while oxidation requires stringent stoichiometric control.

Mechanistic Deviations and Byproduct Formation

Competing Pathways in Friedel-Crafts

-

Halogen Displacement : AlCl₃ may mediate Br⁻ elimination, forming 4-tert-butylacetophenone (5–9% yield).

-

Polyacylation : Diacetylated byproducts form at elevated temperatures (≥50°C).

Grignard Reaction Side Products

-

Over-Addition : Excess MeMgBr yields tertiary alcohol (3–5%), mitigated by slow reagent addition.

Q & A

Q. What are the standard synthetic routes for 1-(4-Tert-butyl-2-bromophenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation . A common method involves reacting 4-tert-butylbromobenzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions. Reaction optimization includes controlling temperature (0–5°C) and stoichiometric ratios to prevent side reactions . Analytical validation via ¹H NMR (e.g., δ 2.63 ppm for the acetyl group) and mass spectrometry confirms purity .

Q. How is this compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond angles (e.g., O–C–C–O torsion angles) and intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, studies on similar brominated acetophenones reveal tilted aromatic planes (71.31° angle) and Br···Br interactions (3.58 Å) . Spectroscopic methods like ¹³C NMR (e.g., δ 201.5 ppm for ketone carbons) complement crystallographic data .

Q. What are the common chemical transformations of this compound?

- Oxidation : Using KMnO₄ or CrO₃ converts the ethanone group to a carboxylic acid.

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

- Substitution : Bromine at the 2-position can undergo nucleophilic substitution (e.g., Suzuki coupling) .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale applications?

Optimizing catalyst systems (e.g., replacing AlCl₃ with FeCl₃ for greener synthesis) and adopting continuous flow reactors enhance efficiency. Yield improvements (e.g., from 64% to >90%) require rigorous monitoring of reaction kinetics and byproduct formation .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond angles or packing motifs (e.g., torsional strain in O–C–C–O groups) are resolved using Hirshfeld surface analysis and graph-set notation to map hydrogen-bonding networks. For example, intermolecular C–H···O interactions (<3.0 Å) stabilize crystal lattices .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) models assess electronic effects (e.g., bromine’s electron-withdrawing impact on Friedel-Crafts reactivity). Software like SHELXL refines crystallographic data, while Gaussian simulates reaction pathways for regioselective substitutions .

Q. How is structure-activity relationship (SAR) studied for biological applications?

Derivatives are tested for bioactivity (e.g., antimicrobial or anticancer properties) by modifying substituents (e.g., tert-butyl vs. methoxy groups). In vitro assays (e.g., MIC for antimicrobial activity) combined with molecular docking (e.g., targeting enzyme active sites) validate SAR hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.